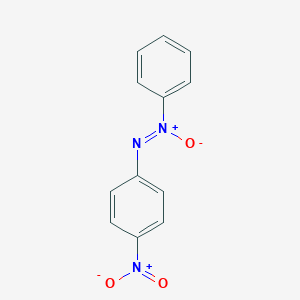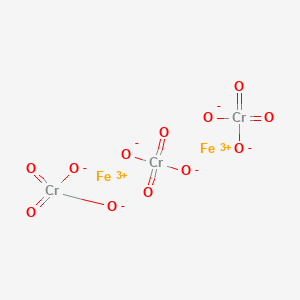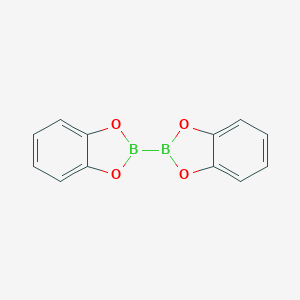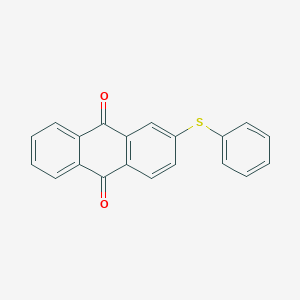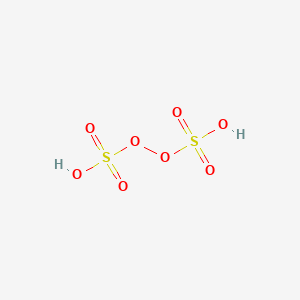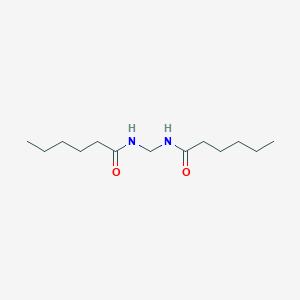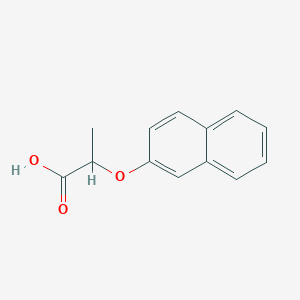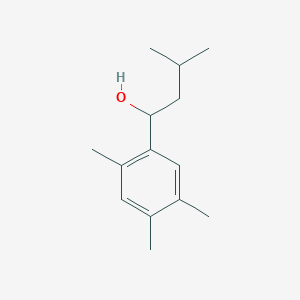
Vanadium silicide (VSi2)
Vue d'ensemble
Description
Vanadium silicide (VSi2) is a metal prism crystal with a relative density of 4.42 . It is insoluble in cold water and hot water, soluble in hydrofluoric acid, and insoluble in ethanol, ether, and acid .
Synthesis Analysis
The formation of vanadium silicide structures on the silica surface has been analyzed using a combination of quantum chemical simulation and experimental studies . The synthesis products were identified by IR spectroscopy . Another study showed that the deposition of 8 monolayers of vanadium on Si (111) and subsequent annealing at 1200 K leads to the formation of large elongated VSi2 clusters .Chemical Reactions Analysis
In the case of V on Si, the silicide VSi2, which is a silicon-rich phase, was found to form at temperatures from 600 to 1000 °C . In the case of V on SiO2, reactions took place only at temperatures above 800 °C, and the reaction products were identified to be V3Si, V5SI3, and V2O5 .Physical And Chemical Properties Analysis
Vanadium silicide (VSi2) has a relative density of 4.42 . It is insoluble in cold water and hot water, soluble in hydrofluoric acid, and insoluble in ethanol, ether, and acid .Applications De Recherche Scientifique
Strain-Induced Shape Transition
Researchers have investigated the growth and shape of vanadium silicide clusters on Si (111) using scanning tunneling microscopy, atomic force microscopy, and scanning electron microscopy . The deposition of 8 monolayers of vanadium on Si (111) and subsequent annealing at 1200 K leads to the formation of large elongated VSi2 clusters . This research provides insights into the strain-induced shape transition of VSi2 clusters, which could have implications in the field of material science .
Thin-Film Interfaces
The formation of vanadium silicides at thin-film interfaces has been studied extensively . Researchers have found that with sputtered thin‐film‐V–crystalline‐Si or amorphous‐Si diffusion couples, either VSi2 or V3Si can be reproducibly caused to nucleate and grow . This research could have significant implications in the field of thin-film technology .
Sound-Absorbing Ceramic Materials
Vanadium diasilicide is used to prepare sound-absorbing ceramic materials . A surface layer with sound-absorbing properties is coated on the surface of the substrate layer, which not only has a sound-absorbing function but also has good dust-proof and fire-proof properties . This application could be particularly useful in the construction and automotive industries .
4. Interactions with Bare and Oxidized Silicon Research has been conducted on the formation of vanadium silicides by the interactions of V with bare and oxidized silicon . In the case of V on silicon, it was found that the silicide VSi2 is a silicon-rich phase that forms at temperatures between 600 and 1000 °C . This research could have implications in the field of semiconductor technology .
Mécanisme D'action
Target of Action
Vanadium silicide (VSi2) primarily targets silicon (Si) surfaces, particularly the Si(111) surface . The interaction between vanadium and silicon forms a two-dimensional network of VSi2 clusters .
Mode of Action
The mode of action of VSi2 involves the deposition of vanadium on a silicon surface followed by annealing . This process leads to the formation of VSi2 clusters. The shape of these clusters can vary depending on the amount of vanadium deposited. For instance, the deposition of 8 monolayers of vanadium on Si(111) and subsequent annealing at 1200 K leads to the formation of large elongated VSi2 clusters . This is in contrast to the deposition of submonolayer amounts of V where the VSi2 islands have a compact shape .
Biochemical Pathways
The biochemical pathways affected by VSi2 are primarily related to the growth and formation of vanadium silicide clusters on silicon surfaces . The shape transition of these clusters can be explained by a competition between edge formation and strain relaxation energy terms .
Pharmacokinetics
The diffusion of vanadium is a critical factor in the formation of vsi2 clusters .
Result of Action
The result of the action of VSi2 is the formation of a two-dimensional network of VSi2 clusters on silicon surfaces . These clusters are aligned along the three high symmetry directions of the Si(111) surface and are surrounded by a denuded zone .
Action Environment
The action of VSi2 is influenced by environmental factors such as temperature and the amount of vanadium deposited on the silicon surface . For instance, the shape of the VSi2 clusters changes with the amount of vanadium deposited, and the annealing temperature affects the formation of these clusters .
Safety and Hazards
In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and medical attention should be sought immediately .
Orientations Futures
Propriétés
InChI |
InChI=1S/2Si.V | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOVYQXZRKECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[V]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si2V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium silicide (VSi2) | |
CAS RN |
12039-87-1 | |
| Record name | Vanadium silicide (VSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium silicide (VSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the nature of bonding in VSi2 and how is charge transfer involved?
A2: Studies using γ-ray Compton scattering techniques indicate that charge transfer occurs from silicon to vanadium atoms within VSi2. [] This charge transfer phenomenon suggests a degree of ionic character in the bonding alongside the expected covalent interactions between vanadium and silicon atoms. While the exact nature of this bonding requires further theoretical exploration, a superposition model, incorporating both ionic and covalent contributions, might be suitable for describing the bonding in VSi2. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



